molecular formula C16H17NO5 B608450 (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one CAS No. 1370510-16-9

(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one

Cat. No. B608450
CAS RN: 1370510-16-9
M. Wt: 303.314
InChI Key: RZTXFCPQEOFMDN-SREVYHEPSA-N
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Description

Langkamide is a HIF-2 inhibitor, which showed HIF-2 inhibitory activity with EC₅₀ values of 14.0 uM. Langkamide may be used fortargeting HIFs mediated regulation of CSCs.

Scientific Research Applications

Photophysical Properties

The research on similar compounds to (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one, such as acrylonitrile derivatives with core pyridine and phenyl moieties, has been conducted to understand their photophysical properties. These studies involve characterization by UV-Vis, fluorescence, IR, H1-NMR, and mass spectrometry, as well as analyses of their solvatochromism, excited-state and ground-state dipole moments, and molecular electrostatic potential surfaces. Such studies help in evaluating the photophysical properties of these compounds (Castillo et al., 2021).

Crystallographic Studies

Crystallographic studies of compounds with structural similarities to (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one provide insights into their molecular structures. For example, the study of (Z)-3-(1-Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile detailed the geometry of the acrylonitrile group and the dihedral angle between trimethoxyphenyl ring and acrylonitrile group, contributing to a deeper understanding of molecular conformations (Penthala et al., 2012).

Anticancer Activity

Related compounds to (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one have been studied for their selective anti-cancer activity. For instance, E, E / E, Z isomers based on a 1H-pyrrole core have been found to show fluorescence characteristics and selective anti-cancer activity, highlighting the potential of these compounds in cancer therapy (Irfan et al., 2021).

Molecular Packing and Interactions

The study of molecular packing and intermolecular interactions is crucial in understanding the properties of compounds like (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one. Research on polymorphs of similar compounds has provided insights into their molecular structures and optical properties, aiding in the interpretation of their emission properties (Percino et al., 2014).

Synthesis and Characterization

The synthesis and characterization of (Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one-like compounds involve a range of spectroscopic and structural evaluations. These studies provide insights into their photoluminescent behavior, molecular interactions, and potential for nonlinear optical applications. For example, compounds like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate have been synthesized and characterized, offering potential insights into similar compounds (Singh et al., 2014).

properties

CAS RN

1370510-16-9

Product Name

(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one

Molecular Formula

C16H17NO5

Molecular Weight

303.314

IUPAC Name

1-[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-pyrrol-5-one

InChI

InChI=1S/C16H17NO5/c1-20-12-9-11(10-13(21-2)16(12)22-3)6-7-15(19)17-8-4-5-14(17)18/h4-7,9-10H,8H2,1-3H3/b7-6-

InChI Key

RZTXFCPQEOFMDN-SREVYHEPSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CC=CC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Langkamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one
Reactant of Route 3
(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one
Reactant of Route 4
(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one
Reactant of Route 5
Reactant of Route 5
(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one
Reactant of Route 6
(Z)-1-(3-(3,4,5-Trimethoxyphenyl)acryloyl)-1H-pyrrol-2(5H)-one

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